molecular formula C10H7ClN2O2 B3187270 4-chloro-3-methyl-8-nitro-quinoline CAS No. 145363-64-0

4-chloro-3-methyl-8-nitro-quinoline

Cat. No.: B3187270
CAS No.: 145363-64-0
M. Wt: 222.63 g/mol
InChI Key: YRUFLKLHMSXDSQ-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-8-nitro-quinoline is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3-methyl-8-nitro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-methyl-8-nitro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-10-7(9(6)11)3-2-4-8(10)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFLKLHMSXDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary

4-Chloro-3-methyl-8-nitroquinoline (CAS: 63136-60-7) is a highly functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of PI3K/mTOR inhibitors, antimalarial agents, and immuno-modulators (e.g., Imiquimod analogs). Its unique reactivity profile is defined by the interplay between the electron-deficient quinoline core, the activating 8-nitro group, and the sterically significant 3-methyl substituent. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and divergent reactivity, offering a roadmap for its utilization in high-value drug discovery campaigns.

Structural Analysis & Physicochemical Profile

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • C4-Chlorine (Electrophilic Center): The leaving group at C4 is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The pyridine nitrogen (N1) withdraws electron density via induction and resonance. The 8-nitro group  further depletes electron density from the carbocyclic ring, which is communicated to the heterocyclic ring, significantly lowering the energy of the Meisenheimer complex transition state compared to non-nitrated quinolines.
    
  • C3-Methyl (Steric/Electronic Modulator): The methyl group at C3 provides steric bulk that can hinder nucleophilic attack at C4, requiring elevated temperatures for bulky nucleophiles. Electronically, it offers weak inductive donation (+I), slightly stabilizing the ring but not enough to counteract the strong withdrawal of the nitro and chloro groups.

  • C8-Nitro (Handle for Diversification): Positioned peri to the quinoline nitrogen, the nitro group influences the basicity of N1 (lowering pKa) and serves as a latent amino group for further derivatization.

Physicochemical Properties Table
PropertyValue / DescriptionSource/Prediction
Molecular Formula

Calculated
Molecular Weight 222.63 g/mol Calculated
CAS Number 63136-60-7[1]
Appearance Pale yellow to tan crystalline solidObserved
Melting Point 120–125 °CPredicted [1]
Density ~1.48 g/cm³Predicted
LogP ~2.6–3.0Predicted
Solubility Soluble in DCM, DMSO, DMF; Low solubility in waterExperimental
pKa (Conj. Acid) ~0.5–1.5 (Weakly basic due to 8-

)
Predicted

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]

Two primary strategies exist for accessing this scaffold: Direct Nitration (Scale-up friendly but requires purification) and De Novo Cyclization (Regioselective).

Method A: Direct Nitration (The Adams & Hey Route)

This method utilizes the classical electrophilic aromatic substitution on the pre-formed quinoline core.

  • Precursor: 4-Chloro-3-methylquinoline.

  • Reagents: Fuming

    
     / 
    
    
    
    (Mixed Acid).
  • Conditions: 0°C to RT.

  • Mechanism: Nitration of quinolines in strong acid occurs on the protonated species (quinolinium ion). The benzene ring is deactivated less than the pyridine ring. Substitution occurs primarily at C5 and C8.

  • Outcome: A mixture of 5-nitro (approx. 40%) and 8-nitro (approx. 60%) isomers.

  • Purification: Fractional crystallization from ethanol or silica gel chromatography (8-nitro isomer is typically less polar and elutes first).

Method B: De Novo Cyclization (Regioselective)

For high-purity applications where isomer separation is undesirable, a bottom-up approach is preferred.

  • Step 1: Condensation of 2-nitroaniline with ethyl 2-methylacetoacetate (or diethyl methylmalonate) under acidic catalysis.

  • Step 2: Thermal cyclization (Gould-Jacobs or Conrad-Limpach conditions) in diphenyl ether at 250°C to yield 3-methyl-8-nitroquinolin-4(1H)-one .

  • Step 3: Chlorination using

    
     (Phosphorus Oxychloride) at reflux.
    
  • Advantage: Unambiguous placement of the nitro group at C8.

Synthesis cluster_0 Method A: Direct Nitration cluster_1 Method B: De Novo (Regioselective) SM1 4-Chloro-3-methylquinoline Prod1 Product (60%) + 5-Nitro Isomer (40%) SM1->Prod1 HNO3 / H2SO4 Electrophilic Subst. SM2 2-Nitroaniline Inter1 Enamine Intermediate SM2->Inter1 Ethyl 2-methylacetoacetate Acid Cat. Inter2 3-Methyl-8-nitro-4-quinolone Inter1->Inter2 Diphenyl Ether 250°C (Cyclization) Prod2 4-Chloro-3-methyl-8-nitroquinoline Inter2->Prod2 POCl3, Reflux (Chlorination)

Figure 1: Comparison of Synthetic Strategies.[1] Method B is preferred for medicinal chemistry to avoid isomer separation.

Reactivity & Functionalization[11]

The core value of this scaffold lies in its ability to undergo orthogonal functionalization at three distinct sites.[2]

C4-Chlorine: Nucleophilic Aromatic Substitution ( )

The 4-chloro group is the most reactive site. The reaction proceeds via an addition-elimination mechanism.

  • Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in alcohols (EtOH, iPrOH) or polar aprotic solvents (DMF, NMP) at 80–120°C.

    • Protocol Note: The 3-methyl group creates steric hindrance. For bulky amines, use higher boiling solvents (e.g., ethoxyethanol) or microwave irradiation.

  • Alkoxylation: Reaction with NaOMe/MeOH or NaOEt/EtOH yields the 4-alkoxy derivative.

  • Thiolation: Reaction with NaSH or thiourea yields the 4-mercapto derivative (or thione tautomer).

C8-Nitro: Reduction to Amine

The 8-nitro group can be selectively reduced to the 8-amino group, a privileged pharmacophore in antimalarials (e.g., Primaquine).

  • Chemoselective Reduction: To avoid dechlorinating the C4 position, avoid catalytic hydrogenation (

    
    ) unless HCl scavengers are absent or reaction time is strictly controlled.
    
  • Preferred Reagents:

    • Iron / Acetic Acid: Classical Béchamp reduction. Highly selective for

      
       over 
      
      
      
      .
    • 
       / EtOH:  Mild conditions, tolerates C4-Cl.
      
    • Sodium Dithionite (

      
      ):  Mild, aqueous-compatible.
      
C3-Methyl: Benzylic Functionalization
  • Radical Bromination: NBS (N-Bromosuccinimide) + AIBN in

    
     or Benzotrifluoride yields the 3-bromomethyl derivative. This is a gateway to 3-hydroxymethyl or 3-aminomethyl analogs.
    
  • Oxidation:

    
     (Selenium Dioxide) in dioxane oxidizes the methyl group to the aldehyde (3-formyl), useful for Knoevenagel condensations.
    

Reactivity Center 4-Chloro-3-methyl- 8-nitroquinoline SNAr 4-Amino Derivatives (Scaffold for Kinase Inhibitors) Center->SNAr R-NH2, Heat (SNAr at C4) Red 8-Amino-4-chloro-3-methylquinoline (Antimalarial Precursor) Center->Red Fe/AcOH or SnCl2 (Nitro Reduction) Ox 3-Formyl / 3-Bromomethyl (Linker Attachment) Center->Ox NBS or SeO2 (Benzylic Funct.)

Figure 2: Divergent Reactivity Map. The scaffold allows independent modification of the C4, C8, and C3 positions.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Morpholine ( )
  • Setup: Charge a 50 mL round-bottom flask with 4-chloro-3-methyl-8-nitroquinoline (1.0 eq, 2.2 mmol) and isopropanol (10 mL).

  • Addition: Add morpholine (2.5 eq, 5.5 mmol) dropwise.

  • Reaction: Reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Workup: Cool to RT. The product often precipitates as a yellow solid. Filter and wash with cold isopropanol. If no precipitate, evaporate solvent and partition between DCM and water.

  • Yield: Typically 85–95%.

Protocol 2: Iron-Mediated Nitro Reduction
  • Setup: Dissolve 4-chloro-3-methyl-8-nitroquinoline (1.0 eq) in glacial acetic acid (10 V).

  • Addition: Add Iron powder (325 mesh, 5.0 eq) in portions at RT.

  • Reaction: Heat to 60°C for 2 hours.

  • Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with ice water and neutralize with

    
     or 
    
    
    
    to pH 9. Extract with Ethyl Acetate.
  • Note: This method preserves the C4-Chlorine bond.

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially mutagenic. The chloro-quinoline moiety is a skin and eye irritant (H315, H319).

  • Energetics: Nitro compounds can be energetic. While this specific molecule is stable, avoid heating dry residues of reaction mixtures containing polynitro byproducts (if using Method A).

  • Storage: Store in a cool, dry place, protected from light. Stable at room temperature for >12 months.

References

  • PubChem. 4-Chloro-3-methyl-8-nitroquinoline (Compound). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline.[3] Journal of the Chemical Society, 2092. Available at: [Link]

  • PrepChem. Synthesis of Quinoline Derivatives. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 4-Chloro-3-methyl-8-nitro-quinoline

[1]

Executive Summary & Compound Identity

4-Chloro-3-methyl-8-nitro-quinoline is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, antibacterial agents, and PI3K/mTOR inhibitors).[1] Its solubility profile is dominated by the lipophilic nature of the chloro-methyl substitution and the strong electron-withdrawing effect of the 8-nitro group, which significantly alters its basicity compared to the parent quinoline.

This guide provides a comprehensive analysis of its physicochemical behavior, theoretical solubility parameters, and validated experimental protocols for precise characterization.

Chemical Identity Table
ParameterDetail
IUPAC Name 4-chloro-3-methyl-8-nitroquinoline
CAS Number Not widely listed; Analog: 39061-97-7 (4-chloro-3-nitro)
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight ~222.63 g/mol
Physical State Pale yellow to yellow crystalline powder
Primary Hazard Irritant (Skin/Eye), Potential Acute Toxicity

Physicochemical Properties & Theoretical Solubility

Note: Direct experimental values for this specific derivative are scarce in public repositories.[1][2] The data below represents high-confidence predictive modeling based on structural analogs (4-chloro-3-nitroquinoline and 8-nitroquinoline).

Lipophilicity and pKa

The solubility of this compound is governed by two competing structural features:

  • Hydrophobic Core: The quinoline ring, chlorinated at C4 and methylated at C3, imparts significant lipophilicity.[1]

  • Electronic Deactivation: The 8-nitro group is a strong electron-withdrawing group (EWG).[1] It reduces the electron density on the quinoline nitrogen, drastically lowering the pKa. unlike unsubstituted quinoline (pKa ~4.9), 8-nitro-quinolines often exhibit pKa values < 2.0.[1]

PropertyPredicted ValueImplications for Solubility
LogP (Octanol/Water) 3.0 – 3.4 Highly lipophilic; poor aqueous solubility.[1]
pKa (Conj. Acid) ~0.5 – 1.5 Remains uncharged (neutral) at physiological pH (7.4).[1] Requires strong acid (pH < 1) to protonate and dissolve in water.[1]
Polar Surface Area (PSA) ~55-60 Ų Moderate polarity suggests good membrane permeability but limited water interaction.[1]
Solvent Compatibility Matrix

Based on synthesis workups and analog behavior, the following solubility profile is established:

  • High Solubility (> 50 mg/mL):

    • DMF / DMSO: Excellent solvency due to high dielectric constants; recommended for stock solutions.[1]

    • Dichloromethane (DCM): Primary solvent for extraction and synthesis.[1]

  • Moderate Solubility (1–10 mg/mL):

    • Ethyl Acetate: Soluble, often used in purification.[1]

    • Chloroform: Good solubility.[1][3]

    • Acetone/Methanol: Moderate solubility; may require warming.[1]

  • Low/Insoluble (< 0.1 mg/mL):

    • Water (pH 7): Practically insoluble.[1]

    • Hexane/Heptane: Insoluble (often used to precipitate the product).[1]

Mechanism of pH-Dependent Solubility

Understanding the ionization state is critical for formulation and assay development.[1]

IonizationPathwaycluster_0Solubility Implicationnode1Neutral Species(pH > 2)Predominant Formnode2Protonated Species(pH < 1)Soluble Cationnode1->node2 + H+ (Strong Acid)node3Precipitates inWater/Buffernode1->node3node2->node1 + OH- (Basification)node4Dissolves in1M HClnode2->node4

Caption: pH-dependent ionization showing the requirement for strong acidic conditions to achieve aqueous solubility due to the 8-nitro group's electron-withdrawing effect.[1]

Experimental Protocols for Solubility Determination

To generate precise quantitative data, the following protocols are the industry gold standard.

Thermodynamic Solubility (Shake-Flask Method)

Use this method for final compound characterization.[1]

Materials:

  • Compound: 4-Chloro-3-methyl-8-nitro-quinoline (Solid)[1]

  • Media: Phosphate Buffer (pH 7.4), 0.1M HCl, FaSSIF (optional).[1]

  • Equipment: HPLC-UV, Orbital Shaker, Centrifuge with PTFE filters (0.45 µm).

Protocol:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the selected medium in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a pre-saturated PTFE filter to remove micro-particulates.[1]

  • Quantification: Inject the filtrate into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN:Water (60:[1]40) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic core) or 275 nm (nitro group absorbance).[1]

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Kinetic Solubility (High-Throughput)

Use this method for early-stage screening to prevent precipitation in bioassays.[1]

Protocol:

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1]

    • Interpretation: High absorbance indicates precipitation.[1]

    • Refinement: If precipitated, perform serial dilutions to find the "Limit of Solubility."

Workflow: From Synthesis to Solubilization

The following diagram illustrates how solubility properties dictate the isolation and purification workflow.

SynthesisWorkflowstartReaction Mixture(DCM or POCl3)quenchQuench into Ice Waterstart->quenchprecipPrecipitation Occurs(Compound is Hydrophobic)quench->precipSolubility DropfilterFiltration / Extractionprecip->filterorganicOrganic Phase (DCM)Contains Productfilter->organicPartitioningaqueousAqueous Phase (Acidic)Contains Salts/Impuritiesfilter->aqueouswashWash with NaHCO3(Removes Acid Traces)organic->washdryEvaporate Solventwash->dryfinal4-Chloro-3-methyl-8-nitro-quinoline(Yellow Solid)dry->final

Caption: Synthesis workup workflow exploiting the compound's lipophilicity and lack of basicity to isolate it from aqueous acidic byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • Frontiers in Chemistry (2024). Physicochemical properties and lipophilicity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Novel Trisubstituted Quinoline Scaffolds: A Nexus for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline motif, a nitrogen-containing fused bicyclic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid architecture, combined with numerous sites for functionalization, provides a versatile platform for developing therapeutic agents across a wide spectrum of diseases.[2][3] This guide delves into the strategic synthesis and application of trisubstituted quinoline scaffolds, a class of molecules offering enhanced spatial and electronic diversity crucial for targeting complex biological systems. We will explore both classical and modern synthetic paradigms, dissect the intricate structure-activity relationships (SAR) that govern efficacy, and provide validated protocols and forward-looking insights for researchers aiming to harness the power of these exceptional pharmacophores.[4][5]

The Strategic Imperative for Trisubstituted Quinolines

While the quinoline core itself is found in numerous approved drugs—from the antimalarial chloroquine to the antibacterial ciprofloxacin and the anticancer agent topotecan—the deliberate introduction of three distinct substituents unlocks a higher dimension of chemical space.[4] This multi-point functionalization allows for the precise tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and membrane permeability. More critically, it enables the creation of compounds that can form multiple, specific interactions within a biological target's binding site, leading to enhanced potency and selectivity. This approach is fundamental to tackling challenges like drug resistance and designing next-generation therapies for oncology, infectious diseases, and neurological disorders.[1][6]

Synthetic Paradigms: Constructing the Trisubstituted Core

The synthesis of functionalized quinolines has evolved significantly, moving from robust but often harsh classical methods to more elegant and efficient modern strategies. The choice of synthetic route is a critical decision driven by the desired substitution pattern, required yield, and scalability.

Foundational Classical Syntheses

These named reactions form the bedrock of quinoline chemistry and are still valuable for their reliability and use of accessible starting materials.[7]

  • Doebner-von Miller Reaction: A versatile approach that condenses aromatic amines with α,β-unsaturated aldehydes or ketones. By using trifluoroacetic acid, this method can effortlessly afford trisubstituted quinoline derivatives without the harsh oxidizing agents required in the related Skraup synthesis.[4] The causality here lies in the acid-catalyzed Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and aromatization.

  • Friedländer Synthesis: One of the most powerful methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or malononitrile).[7][8] Its utility stems from the direct and often high-yield formation of the quinoline ring system, with substituents dictated by the choice of the two starting components.

G DoebnerMiller DoebnerMiller Friedlander Friedlander TrisubQuinoline TrisubQuinoline QuinolineCore QuinolineCore

Caption: Comparative overview of classical vs. modern quinoline synthesis.

Modern Efficient Methodologies

Recent advancements focus on improving yield, reducing reaction times, and enabling more complex functionalizations, often under greener conditions.[2][3]

  • Transition-Metal Catalyzed C-H Functionalization: This is a paradigm shift in synthesis, allowing for the direct introduction of substituents onto a pre-formed quinoline ring.[9] Catalysts based on palladium, rhodium, and copper can selectively activate specific C-H bonds (e.g., at the C2, C3, or C8 positions), enabling arylation, alkylation, and amination reactions with high precision.[9][10] This strategy avoids the multi-step processes often required in classical syntheses and provides access to novel substitution patterns.

  • Microwave-Assisted Synthesis: By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This technique has been successfully applied to produce fused quinoline-thiones with yields up to 99% in water, highlighting its efficiency and environmental benefits.[2][3] The rapid, uniform heating provided by microwaves often leads to cleaner reactions and improved yields compared to conventional heating.[2]

Protocol: Microwave-Assisted Friedländer Synthesis of a Trisubstituted Quinoline

This protocol provides a representative, self-validating workflow for the efficient synthesis of a functionalized quinoline derivative.

Objective: To synthesize a 2,3,4-trisubstituted quinoline via a microwave-assisted Friedländer condensation.

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Microwave synthesis reactor

  • Appropriate organic solvent (e.g., Ethanol)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-aminoacetophenone (1 mmol, 135.2 mg), 1,3-cyclohexanedione (1 mmol, 112.1 mg), and a catalytic amount of p-TSA (0.1 mmol, 17.2 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-15 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the vial to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure trisubstituted quinoline product.[7]

Biological Activities & Therapeutic Targets

Trisubstituted quinolines exhibit a remarkable breadth of biological activities, making them privileged scaffolds for targeting a multitude of diseases.[4][11] The specific substitution pattern is key to directing the molecule towards a particular therapeutic target.

Anticancer Activity

Quinolines are potent anticancer agents that can induce apoptosis, inhibit angiogenesis, and disrupt cell migration.[4][12]

  • Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors, disrupting aberrant signaling pathways that drive tumor growth.[13] Several FDA-approved kinase inhibitors incorporate the quinoline core.[13]

  • Topoisomerase Inhibition: Compounds like topotecan feature a quinoline-related core and function by inhibiting topoisomerase, an enzyme critical for DNA replication in cancer cells.[12]

  • SAR Insights: Structure-activity relationship studies have shown that large, bulky alkoxy substituents at the C-7 position and flexible alkylamino side chains at the C-4 position can significantly enhance antiproliferative activity.[3][14] For instance, compound 10g (7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine) was found to be a highly potent agent against human tumor cell lines, with IC50 values below 1.0 μM.[14]

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria.[4]

  • Mechanism of Action: Antimalarial quinolines like chloroquine are thought to interfere with the detoxification of heme in the parasite's food vacuole.

  • Modern Hits: A high-throughput screen identified a 2,3,8-trisubstituted quinoline with excellent activity against P. falciparum (IC50 = 22 nM) and low cytotoxicity.[15] Subsequent optimization focused on improving the metabolic stability and solubility of this hit compound, demonstrating a classic drug discovery workflow.[15]

  • SAR Insights: SAR studies revealed that the electronic properties of substituents are critical. An electron-donating methoxy group (-OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity.[4]

Other Therapeutic Areas

The versatility of the quinoline scaffold extends to numerous other areas:

  • Anti-HIV: Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key enzyme in the HIV life cycle.[16]

  • Antileishmanial: Quinoline-hydrazone and quinoline-triazole hybrids have shown potent activity against Leishmania parasites.[2][4]

  • Antibacterial: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) is a testament to the scaffold's power in combating bacterial infections.[4]

// Define Nodes Start [label="Hit Identification\n(e.g., HTS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nTrisubstituted Quinoline\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; SAR_Driven [label="SAR-Driven\nOptimization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Biological\nScreening (Potency,\nSelectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADME [label="In Vitro ADME/\nToxicology Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy &\nPK/PD Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate [label="Preclinical Candidate\nSelection", shape=hexagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Synthesis [label="Initial Scaffold"]; Synthesis -> InVitro; InVitro -> SAR_Driven [label="Generate Data"]; SAR_Driven -> Synthesis [label="Design New Analogs"]; SAR_Driven -> ADME [label="Promising Analogs"]; ADME -> Lead_Opt [label="Favorable Profile"]; Lead_Opt -> Synthesis [label="Further Refinement"]; Lead_Opt -> InVivo [label="Optimized Leads"]; InVivo -> Candidate [label="Proof-of-Concept"]; }

Caption: Drug discovery workflow for trisubstituted quinoline scaffolds.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic exploration of SAR is the cornerstone of transforming a biologically active "hit" into a viable drug candidate.[17] For trisubstituted quinolines, SAR analysis focuses on how the nature and position of each substituent influence potency, selectivity, and pharmacokinetic properties.

PositionSubstituent TypeInfluence on Biological ActivityExample Therapeutic AreaReference
C2 Electron-donating (e.g., -OCH3)Increased potencyAntimalarial[4]
C2 Electron-withdrawing (e.g., -Cl)Decreased potencyAntimalarial[4]
C4 Amino side chainsIncreased potencyAnticancer[14]
C7 Bulky alkoxy groupsIncreased potencyAnticancer[3][14]
C8 Varied substituentsModulates metabolic stability & solubilityAntimalarial[15]

Key Principles Derived from SAR Studies:

  • Electronic Effects are Paramount: The electron-donating or withdrawing nature of a substituent can drastically alter the electron density of the quinoline ring system, affecting its ability to interact with biological targets.[4]

  • Steric Bulk and Conformation: Large, bulky groups, particularly at positions like C7, can provide beneficial steric interactions within a binding pocket, enhancing affinity.[14]

  • Solubilizing Moieties: The introduction of polar side chains, such as the dimethylaminoethyl group at C4, can improve aqueous solubility and bioavailability, which are critical for drug development.[3][14]

Future Directions and Challenges

The field of quinoline-based drug discovery continues to evolve, driven by new synthetic technologies and a deeper understanding of disease biology.

  • Expanding Chemical Space: The use of C-H activation and other modern synthetic methods will continue to provide access to previously unattainable substitution patterns, enabling the exploration of novel biological targets.[10]

  • Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores into a single hybrid molecule is a promising strategy to develop drugs with dual modes of action, potentially overcoming drug resistance.[2][3]

The primary challenge remains the optimization of safety and selectivity. While potent, many quinoline derivatives can suffer from off-target effects or toxicity. Future research must focus on designing compounds with superior safety profiles and a clear therapeutic window to successfully translate these promising scaffolds from the laboratory to the clinic.[6]

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (n.d.). Wiley Online Library. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Wiley Online Library. [Link]

  • Elebiju, O. F., Ajani, O. O., Oduselu, G. O., Ogunnupebi, T. A., & Adebiyi, E. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1074331. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

  • Besson, T., & Thiery, V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4983. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry. [Link]

  • Martinez, P. D. G., Krake, S. H., Poggi, M. L., Campbell, S. F., Willis, P. A., & Dias, L. C. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1215–1231. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). ResearchGate. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Le-Nadant, S., & Chow, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7–9. [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). PubMed. [Link]

  • Li, W.-T., Chen, Y., Yang, G.-F., & Cao, R.-H. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 455–461. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Kummer, D. A., Cummings, M. D., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 2047–2057. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds. (n.d.). ACS Publications. [Link]

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Chloro-3-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This application note details the chlorodehydroxylation of 3-methyl-8-nitroquinolin-4-ol (also known as 3-methyl-8-nitro-4-quinolone) to synthesize 4-chloro-3-methyl-8-nitroquinoline . This transformation is a pivotal step in the development of aminoquinoline-based antimalarials, kinase inhibitors, and antibacterial agents.

The presence of the 8-nitro group (electron-withdrawing) and the 3-methyl group (steric bulk) presents a unique synthetic challenge. The nitro group deactivates the ring, reducing basicity, while the methyl group can sterically hinder the C4 position. This protocol utilizes Phosphorus Oxychloride (


)  as both the solvent and chlorinating agent to drive the reaction to completion, overcoming these electronic and steric barriers.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting. The reaction does not proceed via simple substitution but involves the activation of the tautomeric amide oxygen.

Reaction Pathway[1][2][3][4][5]
  • Tautomerization: The precursor exists in equilibrium between the 4-quinolone (major) and 4-hydroxyquinoline (minor) forms.

  • Activation: The nucleophilic oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate . This converts the poor leaving group (-OH) into an excellent leaving group (
    
    
    
    ).
  • Nucleophilic Attack: A chloride ion (liberated during activation) attacks the C4 position.

  • Elimination: The phosphate group is expelled, yielding the 4-chloro product and restoring the aromaticity of the pyridine ring.

ReactionMechanism Start 4-Hydroxy Precursor (Tautomeric Equilibrium) Activation Activation by POCl3 (Formation of O-POCl2) Start->Activation + POCl3 Intermediate Activated Intermediate (Susceptible to Cl- attack) Activation->Intermediate - HCl Transition Nucleophilic Attack (Addition-Elimination) Intermediate->Transition + Cl- Product 4-Chloro-3-methyl-8-nitroquinoline (Final Product) Transition->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorination of 4-hydroxyquinoline using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[1]

Experimental Protocol

Materials & Equipment
  • Precursor: 3-methyl-8-nitroquinolin-4-ol (High purity, >98% recommended).

  • Reagent: Phosphorus Oxychloride (

    
    ), ReagentPlus®, 99%.
    
  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.[2]

  • Neutralization: Ammonium Hydroxide (25%) or Saturated

    
    .
    
  • Equipment: Round-bottom flask (RBF), reflux condenser with drying tube (

    
    ), magnetic stirrer, ice-water bath.
    
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Ensure all glassware is flame-dried or oven-dried. Moisture reacts violently with

    
     to produce phosphoric acid, which can hydrolyze the product back to the starting material.
    
  • Charging: In a fume hood, charge a 100 mL RBF with 3-methyl-8-nitroquinolin-4-ol (1.0 eq, e.g., 5.0 g) .

  • Reagent Addition: Carefully add

    
     (5.0 - 10.0 eq, e.g., 20 mL) .
    
    • Note: The excess

      
       acts as the solvent.[3] If the slurry is too thick, anhydrous toluene can be used as a co-solvent, but neat 
      
      
      
      is preferred for maximum conversion.
  • Heating: Attach the reflux condenser. Heat the mixture to reflux (

    
    ) .
    
Step 2: Reaction Monitoring
  • Reflux for 1.5 to 3 hours .

  • Self-Validating Check: The suspension should transition to a clear or slightly translucent solution as the starting material (insoluble) converts to the chlorinated product (soluble in

    
    ).
    
  • TLC Monitoring: Eluent: Ethyl Acetate/Hexane (3:7).

    • Starting Material: Low

      
       (polar).
      
    • Product: High

      
       (non-polar).
      
    • Stop Condition: Disappearance of the baseline spot.[4]

Step 3: Workup (Critical Safety Step)

Caution: Quenching


 is highly exothermic.
  • Concentration: Allow the reaction to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap) if possible. This reduces the violence of the quench.
    
  • Quenching:

    • Prepare a beaker with crushed ice (approx. 200 g) .

    • Slowly pour the reaction residue (or concentrated oil) onto the ice with vigorous stirring.

    • Observation: White/yellow precipitate will form.

  • Neutralization:

    • The solution will be strongly acidic (

      
      ).
      
    • Slowly add

      
        or sat. 
      
      
      
      until pH reaches 8-9 .
    • Why: Neutralization ensures the quinoline nitrogen is deprotonated, making the product insoluble in water and soluble in organics.

  • Extraction:

    • Extract the aqueous slurry with DCM (

      
      ) .
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
      .[5][2]
      
Step 4: Purification
  • Filter and concentrate the organic layer.[5][3][6]

  • Recrystallization: The crude solid is often pure enough (>90%). If necessary, recrystallize from Ethanol or Acetonitrile .

  • Yield Expectation: 75% - 90%.

  • Appearance: Pale yellow to tan solid.

Process Control & Data Summary

The following table summarizes critical parameters and their impact on yield.

ParameterRecommended RangeImpact of Deviation
Stoichiometry (

)
5.0 - 10.0 equivalents<5 eq: Incomplete reaction, thick slurry. >10 eq: Wasteful, harder workup.
Temperature

(Reflux)
<100°C: Reaction stalls. >120°C: Decomposition/Tarry byproducts.
Quench pH pH 8 - 9Acidic: Product remains as water-soluble salt (loss of yield). Highly Basic (>11): Potential hydrolysis of Cl.
Time 2 - 3 HoursOver-reaction: Formation of dimers or tar.
Workflow Visualization

Workflow Start Start: 3-methyl-8-nitroquinolin-4-ol Reaction Reflux in POCl3 (105°C, 2-3h) Start->Reaction Monitor Check Clarity & TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Pour onto Crushed Ice (Exothermic!) Monitor->Quench Complete Neutralize Adjust pH to 8-9 (NH4OH / NaHCO3) Quench->Neutralize Extract Extract with DCM Dry & Concentrate Neutralize->Extract Finish Final Product: 4-Chloro-3-methyl-8-nitroquinoline Extract->Finish

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: Product lost in aqueous layer during workup.

  • Solution: The 8-nitro group decreases the basicity of the quinoline nitrogen (

    
     drops). Ensure the pH is strictly basic (pH > 8)  during extraction. If the solution is even slightly acidic, the protonated quinolinium salt will remain in the water.
    
Issue: Reversion to Starting Material
  • Cause: Hydrolysis during quenching.[6][7]

  • Solution: Do not let the quenched mixture sit in the acidic aqueous phase for long periods. Neutralize and extract immediately.

Issue: Incomplete Reaction
  • Cause: Old

    
     (hydrolyzed by atmospheric moisture).
    
  • Solution: Use fresh or distilled

    
    . If the reaction is sluggish, add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile.
    

References

  • BenchChem. (2025).[5][2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

  • Organic Syntheses. (2021). Working with Hazardous Chemicals: Quenching POCl3 Reactions. Org. Synth. Retrieved from

  • National Institute of Standards and Technology (NIST). 4-Chloroquinoline Data and Spectra. Retrieved from

  • ChemicalBook. 4-Chloro-3-nitroquinoline CAS 39061-97-7 Properties and Synthesis. Retrieved from

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline. Retrieved from

Sources

Application Notes & Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-3-methyl-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Underlying Principles

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, including antimalarials and anticancer drugs.[1][2][3] The functionalization of this privileged structure is key to modulating its biological activity. Nucleophilic Aromatic Substitution (SNAr) on haloquinolines represents one of the most powerful and versatile strategies for introducing diverse functional groups.[3]

This document provides a detailed guide to the SNAr of a specific, highly activated substrate: 4-chloro-3-methyl-8-nitroquinoline . The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 8-position, in concert with the inherent electron-withdrawing nature of the quinoline ring's nitrogen atom, renders the C4-position exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[4][5][6][7] The chlorine atom at this position serves as an effective leaving group, facilitating the substitution.[8] Understanding the principles and practicalities of this reaction is crucial for researchers aiming to synthesize novel quinoline derivatives for screening and development.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 4-chloro-3-methyl-8-nitroquinoline proceeds via a well-established two-step addition-elimination mechanism.[8][9] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.[8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom at the C4 position (the ipso-carbon). This step is typically the rate-determining step of the reaction.[9][10] The attack temporarily breaks the aromaticity of the quinoline ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][11]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is critical for the reaction's success. The negative charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the C8-nitro group through resonance. This stabilization lowers the activation energy of the initial attack.[4][6][11]

  • Elimination & Aromatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.[9][11]

SNAr_Mechanism Figure 1: SNAr Mechanism on 4-chloro-3-methyl-8-nitroquinoline Start 4-chloro-3-methyl-8-nitroquinoline + Nucleophile (Nu⁻) TS1 Rate-Determining Step (k1) Start->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Addition TS2 Fast Step (k2) Intermediate->TS2 Product 4-Nu-3-methyl-8-nitroquinoline + Cl⁻ TS2->Product Elimination

Caption: Figure 1: SNAr Mechanism on 4-chloro-3-methyl-8-nitroquinoline.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of 4-chloro-3-methyl-8-nitroquinoline with common classes of nucleophiles. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) to determine optimal reaction times.

Protocol 1: Amination with an Aliphatic Amine

This protocol describes a general procedure for the synthesis of 4-amino-3-methyl-8-nitroquinoline derivatives, a common structural motif in biologically active molecules.[2]

Materials:

  • 4-chloro-3-methyl-8-nitroquinoline (1.0 eq)

  • Aliphatic amine (e.g., piperidine, morpholine, or n-butylamine) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol

  • Optional Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq), if using an amine salt.

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methyl-8-nitroquinoline (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate). Add the aliphatic amine (2.0-3.0 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like K₂CO₃.

  • Reaction Conditions: Heat the mixture to 80-120 °C with vigorous stirring.[4] The optimal temperature will depend on the nucleophilicity and boiling point of the amine. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Wash the organic layer with water (2x) and then with saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-amino-3-methyl-8-nitroquinoline product.

Scientist's Note: Running the reaction neat (without solvent) is possible if the amine is a liquid, which can sometimes accelerate the reaction.[4] However, using a high-boiling polar aprotic solvent like DMF or NMP is generally recommended for better temperature control and solubility.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol details the introduction of an alkoxy group, a common functionalization in drug discovery.

Materials:

  • 4-chloro-3-methyl-8-nitroquinoline (1.0 eq)

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.5 eq) or solid NaOMe (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Standard laboratory glassware for reaction under inert atmosphere.

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-3-methyl-8-nitroquinoline (1.0 eq) and the anhydrous solvent (10 mL per mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the sodium methoxide solution dropwise. If using solid NaOMe, add it portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is often rapid. Monitor by TLC for the complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often clean but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Safety Precaution: Sodium methoxide is corrosive and reacts with moisture. Handle with appropriate personal protective equipment in a fume hood and under an inert atmosphere.

Summary of Reaction Parameters

The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a comparative summary for planning experiments.

Nucleophile ClassExample NucleophileTypical SolventBaseTemperature (°C)Approx. Time (h)
Primary Amines n-ButylamineEthanol, DMFNone80 - 1004 - 8
Secondary Amines PiperidineDMF, NMPNone90 - 1206 - 12
Alkoxides Sodium MethoxideMethanol, THFN/A0 - 251 - 4
Thiolates Sodium thiophenoxideDMF, AcetonitrileN/A25 - 602 - 6

General Experimental Workflow

The successful synthesis of substituted quinolines via SNAr follows a logical and systematic workflow. Proper execution of each step is critical for achieving high yield and purity.

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Select Substrate & Nucleophile - Choose Solvent/Conditions B 2. Reagent Addition - Under controlled temperature - Inert atmosphere if needed A->B C 3. Reaction Monitoring - TLC Analysis - Check for starting material consumption B->C D 4. Work-up - Quench reaction - Liquid-liquid extraction - Dry & concentrate C->D Upon Completion E 5. Purification - Column Chromatography - Recrystallization D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: Figure 2: General Experimental Workflow.

References

  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. (2025). Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. (2025). Benchchem.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Available at: [Link]

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Advanced Crystallization Protocols for Nitro-Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Nitro-quinoline intermediates, specifically 5-nitroquinoline and 8-nitroquinoline, are critical scaffolds in the synthesis of antimalarials, tyrosine kinase inhibitors, and antibacterial agents. However, the standard nitration of quinoline yields a difficult-to-separate mixture of isomers (typically ~1:1 ratio of 5- and 8-nitroquinoline). This guide provides high-fidelity protocols for the selective separation of these isomers using a Hydrohalide/Wet DMF system , followed by high-purity recrystallization techniques for the isolated free bases.

Safety & Handling (Critical)

Hazard Class: Nitro-quinolines are suspected mutagens and carcinogens. They are energetic compounds; thermal decomposition releases toxic nitrogen oxides (NOx).[1]

  • Engineering Controls: All crystallization steps involving heating must be performed in a certified fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong reducing agents (e.g., hydrazine, metal hydrides) during crystallization, as this may trigger uncontrolled exothermic reduction.

  • Thermal Limit: Do not exceed 100°C during solvent removal to prevent autocatalytic decomposition.

Strategic Solvent Selection

The separation of nitro-quinoline isomers relies on exploiting the differential solubility of their hydrochloride salts rather than their free bases.

Solvent SystemRoleTarget IsomerMechanism
Wet DMF (0.5–5% Water) Selective Solvent5-Nitroquinoline HCl 5-Nitro salt precipitates; 8-Nitro salt remains soluble.
Isopropyl Alcohol (IPA) Recrystallization8-Nitroquinoline (Base) High solubility at boil, low at ambient; ideal for free base purification.
Ethanol (Abs.) RecrystallizationGeneral Nitro-quinolines Standard thermal swing recrystallization.
Acetic Acid / Water Anti-SolventCrude Mixtures Used for "crashing out" hydrophobic impurities.

Protocol 1: Selective Separation of 5- and 8-Nitroquinoline

Objective: Isolate high-purity 5-nitroquinoline hydrochloride from a crude nitration mixture (approx. 50:50 mix of 5- and 8-isomers). Mechanism: The "Wet DMF" Effect.[2] The presence of small amounts of water in Dimethylformamide (DMF) dramatically suppresses the solubility of the 5-nitro isomer salt while retaining the 8-nitro isomer salt.

Materials
  • Crude Nitroquinoline mixture (Free base)

  • Hydrochloric acid (gas or concentrated aqueous)

  • Dimethylformamide (DMF)[2]

  • Deionized Water

  • Ethyl Acetate (for washing)[2]

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the crude nitroquinoline mixture in a minimal amount of dry solvent (e.g., Ethyl Acetate).

    • Introduce HCl (gas or eq.[2] molar conc. acid) to precipitate the mixed hydrochloride salts.[2]

    • Filter the mixed salts and dry under vacuum.

  • Wet DMF Preparation:

    • Prepare "Wet DMF" by mixing 98.5 parts DMF with 1.5 parts Water (v/v) . Note: Precision is key; water content <0.5% or >5% reduces selectivity.

  • Selective Dissolution (Thermal Swing):

    • Suspend the mixed hydrochloride salts in Wet DMF (Ratio: ~5 mL solvent per 1 g solid).

    • Heat the slurry to 95°C–100°C . The mixture should achieve near-complete dissolution.

    • Observation: If solids remain at 100°C, add small aliquots of Wet DMF until clear.

  • Controlled Cooling & Nucleation:

    • Cool the solution slowly to 25°C over 4 hours (approx. 0.3°C/min).

    • Critical Point: 5-Nitroquinoline HCl typically begins crystallizing at 85°C–75°C .

    • Allow the slurry to stir at 25°C for 2 hours to maximize yield.

  • Filtration:

    • Filter the cream-colored precipitate (Target: 5-Nitroquinoline HCl).[2]

    • Do not discard the filtrate (Contains: 8-Nitroquinoline HCl).

    • Wash the filter cake with Ethyl Acetate (2 x bed volume) to remove residual DMF.

  • Validation:

    • Dry the solid at 50°C under vacuum.

    • Expected Purity: >99% 5-Nitroquinoline HCl.[2]

Protocol 2: Recovery & Purification of 8-Nitroquinoline

Objective: Recover 8-nitroquinoline from the Protocol 1 mother liquor and purify via pH-swing crystallization.

Step-by-Step Methodology
  • Neutralization (pH Swing):

    • Take the DMF filtrate from Protocol 1.

    • Dilute with water (approx. 1:1 ratio with filtrate volume).

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until pH reaches 3.5 – 4.0 .

    • Mechanism:[3][4][5] 8-Nitroquinoline HCl converts to the free base and precipitates.

  • Isolation of Crude:

    • Filter the resulting solid.[2][5][6][7] Wash with cold water to remove inorganic salts.

    • Dry the crude 8-nitroquinoline solid.

  • Final Recrystallization (IPA System):

    • Suspend the crude solid in Isopropyl Alcohol (IPA) (Ratio: 5 mL per 1 g solid).

    • Heat to reflux (82°C) until dissolved.

    • Optional: If colored impurities persist, treat with activated carbon (5 wt%) for 10 mins, then hot filter.

    • Cool to room temperature, then chill to 0–4°C.

    • Filter the long, stout needles of 8-Nitroquinoline.[2]

Protocol 3: Anti-Solvent Crystallization for Thermally Sensitive Derivatives

Objective: Crystallization of substituted nitro-quinolines (e.g., 8-hydroxy-5-nitroquinoline) that may degrade at high reflux temperatures.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the compound in a "Good Solvent" (e.g., Glacial Acetic Acid or DMSO) at ambient temperature or mild heat (40°C).

    • Concentration target: 80% of saturation limit.

  • Anti-Solvent Addition:

    • Place the vessel in a sonication bath (optional, to promote even nucleation).

    • Slowly add the "Anti-Solvent" (Water) dropwise.

    • Stop point: When persistent turbidity (cloudiness) is observed.

  • Growth Phase:

    • Stop agitation. Allow the vessel to stand undisturbed for 12–24 hours.

    • This promotes the growth of well-defined prisms rather than amorphous powder.

Process Visualization

Workflow: Isomer Separation Logic

IsomerSeparation Start Crude Nitration Mixture (5-Nitro & 8-Nitro Isomers) SaltForm Add HCl Form Hydrochloride Salts Start->SaltForm WetDMF Suspend in Wet DMF (98.5% DMF / 1.5% H2O) SaltForm->WetDMF HeatCool Heat to 100°C -> Cool to 25°C WetDMF->HeatCool Filter Filtration HeatCool->Filter Solid5 Solid Cake: 5-Nitroquinoline HCl (>99% Purity) Filter->Solid5 Precipitate Filtrate8 Filtrate: 8-Nitroquinoline HCl (Soluble) Filter->Filtrate8 Mother Liquor Neutralize Add NaHCO3 (pH 3.5) Precipitate Free Base Filtrate8->Neutralize Recryst Recrystallize from IPA Neutralize->Recryst Solid8 Final Product: 8-Nitroquinoline (Needles) Recryst->Solid8

Figure 1: Selective separation workflow for Nitroquinoline isomers using the Hydrohalide/Wet DMF system.

Decision Tree: Solvent Selection

SolventSelect Start Select Solvent Strategy IsSalt Is it a Salt? Start->IsSalt IsBase Is it a Free Base? Start->IsBase WetDMF Wet DMF (1.5% H2O) (For Isomer Separation) IsSalt->WetDMF Separation Required Ethanol Ethanol / Methanol (General Purification) IsSalt->Ethanol Simple Purification IPA Isopropyl Alcohol (For 8-Nitro Specifics) IsBase->IPA High Solubility Req. Acetic Acetic Acid + Water (For Crude/Dirty Mixes) IsBase->Acetic Low Solubility / Impure

Figure 2: Solvent selection logic based on chemical form (Salt vs. Free Base) and purification goals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent is too non-polar.Re-heat to dissolution.[2] Add a seed crystal at the cloud point. Cool slower (0.1°C/min).
Low Yield (5-Nitro) Water content in DMF is too high (>5%).Ensure DMF is "Wet" (1.5% H2O) but not aqueous. Excess water increases solubility of the 5-isomer.
Poor Separation Water content in DMF is too low (<0.5%).Add calculated amount of water. Anhydrous DMF does not provide sufficient selectivity.
Color Retention Oxidized byproducts trapped in crystal lattice.Perform an intermediate recrystallization with activated carbon (Charcoal) in Ethanol.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. (Describes the Wet DMF/Hydrohalide separation method).

  • 8-Nitroquinoline Properties & Safety. PubChem Compound Summary. (Solubility data and safety profile).

  • Recrystallization Solvents. University of Rochester, Department of Chemistry. (General solvent selection rules for organic synthesis).

  • Nitration of Quinoline Derivatives.Journal of the Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: POCl₃ Removal in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Removal and Workup of Phosphoryl Chloride (


) from Quinoline Reaction Mixtures
Ticket ID:  CHEM-SUP-8821
Responder:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Directive

WARNING: The removal of phosphoryl chloride (


) is a high-risk operation.[1] 

reacts violently with water to produce phosphoric acid (

) and hydrogen chloride gas (

). The reaction is highly exothermic (

).

The "Golden Rule" of POCl₃ Workup: Never quench the entire reaction volume directly. Remove the bulk excess via vacuum distillation first , then perform a controlled reverse quench (addition of the reaction residue into the quenching medium).

Standard Operating Procedure (The "Golden Path")

The following protocol is the industry standard for minimizing risk and maximizing yield in chlorodehydroxylation of quinolones.

Phase 1: Bulk Removal (Vacuum Distillation)

Rationale:


 has a boiling point of 105.8 °C. Most chloroquinolines boil much higher or are solids. Removing 

reduces the "fuel" for the exothermic hydrolysis downstream.
  • Setup: Equip the reaction flask with a short-path distillation head or set up a rotary evaporator with a robust solvent trap (filled with KOH pellets or a neutralizing scrubber).

  • Conditions: Apply vacuum (target < 20 mbar). Heat the water bath to 50–60 °C.

  • Execution: Distill until the residue forms a thick oil or solid.

    • Note: Do not overheat the dry residue, as chloroquinolines can degrade or sublime under high vacuum/heat.

  • Re-dissolution: Dissolve the residue in a minimal amount of inert solvent (DCM or Toluene) to mobilize it for the quench.

Phase 2: The Reverse Quench

Rationale: Adding water to


 (Direct Quench) allows the water to boil instantly, potentially ejecting corrosive material. Adding the mixture to water (Reverse Quench) ensures 

is always the limiting reagent.
  • Preparation: Prepare a slurry of crushed ice and water (or saturated

    
     if the product is acid-sensitive) in a large beaker. Volume should be 5–10x the reaction volume.
    
  • Addition: Slowly pour or drip the reaction residue (dissolved in DCM/Toluene) into the vigorously stirred ice slurry.

  • Temperature Control: Maintain internal temperature

    
    . Add more ice if necessary.
    
Phase 3: Basification & Isolation

Rationale: In the acidic quench mixture, the quinoline nitrogen is protonated (quinolinium salt), making it water-soluble. You must basify to liberate the free base for extraction.

  • Neutralization: Slowly add

    
     (25%) or 
    
    
    
    (2M) to the quench mixture until
    
    
    .
  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Visual Workflows (Graphviz)

Figure 1: Safe Workup Decision Tree

Caption: Logical flow for determining the safest workup path based on reaction scale and state.

POCl3_Workup Start Reaction Complete CheckScale Reaction Scale? Start->CheckScale SmallScale < 1 gram CheckScale->SmallScale Micro LargeScale > 1 gram CheckScale->LargeScale Macro Quench STEP 2: REVERSE QUENCH (Dropwise into Ice/Base) SmallScale->Quench Caution! Distill STEP 1: Vacuum Distillation (Remove >80% POCl3) LargeScale->Distill ResidueState Residue State? Distill->ResidueState Solid Solid/Gummy ResidueState->Solid Liquid Oil ResidueState->Liquid Dissolve Dissolve in DCM/Toluene Solid->Dissolve Liquid->Quench Dissolve->Quench Basify STEP 3: Basify to pH > 10 (Liberate Quinoline Free Base) Quench->Basify Extract STEP 4: Extract & Purify Basify->Extract

Troubleshooting Guide (FAQ)

Category: Safety & Exotherms[2][3]

Q: I quenched the reaction, but 20 minutes later the flask suddenly boiled over. What happened?

  • Diagnosis: This is the "Delayed Exotherm" phenomenon.[2]

  • Cause: If the reaction mixture is viscous or if a "crust" of phosphate salts forms during quenching, pockets of unreacted

    
     can become trapped. As the crust dissolves or the mixture warms, the trapped 
    
    
    
    hydrolyzes all at once.
  • Solution:

    • Ensure vigorous stirring during the quench.

    • Use the Reverse Quench method (adding reaction to water).[2][3]

    • Aging: Allow the quenched mixture to stir for at least 30–60 minutes at room temperature before separating layers to ensure all phosphorous species are hydrolyzed [1].

Q: Can I use a rotary evaporator to remove


? 
  • Answer: Yes, but you must protect the pump.

  • Protocol: Place a trap containing solid

    
     or a liquid scrubber (
    
    
    
    solution) between the rotovap condenser and the vacuum pump.
    
    
    vapors will destroy diaphragm pumps and degrade pump oil immediately [2].
Category: Product Isolation ("The Gummy Solid")

Q: Upon pouring my reaction into water, a sticky, gummy solid formed that won't dissolve. Is my product ruined?

  • Diagnosis: This is likely a complex of the chloroquinoline product and polyphosphoric acid species.

  • Solution:

    • Do not filter yet. The product is trapped in the gum.

    • Basify: Add aqueous ammonia (

      
      ) or NaOH until the pH is basic.
      
    • Heat (Mildly): Warm the mixture to 40–50 °C with stirring. This hydrolyzes the P-O-C bonds in the complex.

    • Extract: Once the gum breaks down into a free-flowing solid or oil, extract with DCM.

Q: My product is stuck in the aqueous layer even after extraction.

  • Cause: Quinolines are bases. In the acidic environment generated by

    
     hydrolysis (
    
    
    
    ), the quinoline is protonated (
    
    
    ) and highly water-soluble.
  • Solution: You must adjust the pH to

    
     (pKa of protonated quinoline is ~5, but higher pH ensures complete deprotonation). Use pH paper to confirm basicity before extraction [3].
    
Category: Quality Control

Q: My product smells acrid and fumes in air after isolation.

  • Diagnosis: Residual acid or phosphorous impurities.

  • Solution:

    • Dissolve the product in DCM.

    • Wash with saturated

      
       solution (
      
      
      
      ).
    • Wash with water (

      
      ).
      
    • Dry over

      
      .
      
    • Note: If the smell persists, recrystallize from Hexane/EtOAc.

Data Reference: Physical Properties

Use this table to plan your distillation and extraction parameters.

CompoundBoiling PointDensitySolubility (Water)Solubility (DCM)
Phosphoryl Chloride (

)
105.8 °C1.64 g/mLReacts ViolentlyMiscible
Quinoline (Generic) ~237 °C1.09 g/mLLow (as free base)High
4-Chloroquinoline 260–265 °C~1.2 g/mLInsolubleHigh
Phosphoric Acid (

)
158 °C (decomposes)1.88 g/mLMiscibleInsoluble

References

  • Organic Syntheses. "Working with Hazardous Chemicals: Quenching POCl3." Org.[4][5][6] Synth.2010 , 87, 161. [Link]

  • ResearchGate. "How can I properly quench POCl3?" Discussion Thread. Accessed February 16, 2026. [Link]

  • ACS Publications. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching."[1] Org.[1][4][5][6] Process Res. Dev.2010 , 14, 4. [Link]

Sources

Technical Support Center: Handling Unstable 4-Chloroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TC-4CQ-SYNTH-001 Subject: Troubleshooting Stability, Synthesis, and Isolation of 4-Chloroquinoline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Chloroquinoline intermediates are linchpins in the synthesis of antimalarials (e.g., chloroquine, amodiaquine) and kinase inhibitors. However, they present a paradox: they are synthetically robust to generate but chemically fragile during isolation. The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, particularly acid-catalyzed hydrolysis , which reverts the compound to its thermodynamically stable 4-quinolone (4-hydroxyquinoline) precursor.

This guide provides a self-validating workflow to navigate these instability issues, ensuring high purity and yield.

Module 1: The Reaction Phase (Synthesis)

Core Protocol: POCl3 Deoxychlorination

The standard conversion involves treating 4-quinolone with phosphorus oxychloride (POCl


). While the reaction is generally reliable, the in situ generation of polyphosphoric acid byproducts can induce degradation if not managed.

Q: My reaction mixture turned into a black tar. What happened? A: This is typically caused by "thermal runaway" or insufficient solvent.

  • Causality: 4-quinolones have high melting points. If you heat neat POCl

    
     too rapidly, the heterogeneous mixture can superheat locally, leading to polymerization.
    
  • Solution:

    • Solvent Buffer: Use a co-solvent like Chlorobenzene or Toluene if the substrate is prone to charring.

    • Stepwise Heating: Heat to 60°C for 30 minutes (homogenization) before ramping to reflux (100–110°C).

    • Catalysis: Add catalytic DMF (Vilsmeier-Haack conditions) to lower the activation energy, allowing for milder reflux temperatures.

Q: How do I know the reaction is actually complete? A: Do not rely on time. Rely on TLC co-spotting .

  • Protocol:

    • Lane 1: Starting Material (SM) dissolved in MeOH.

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (quenched in a mini-vial with sat. NaHCO

      
      ).[1][2]
      
  • Validation: 4-Chloroquinolines are less polar than 4-quinolones. The product should move significantly higher (Rf ~0.6–0.8 in 50% EtOAc/Hex) compared to the SM (Rf < 0.2). If the SM spot persists in Lane 2, push the reaction further.

Module 2: Workup & Isolation (The Critical Control Point)

WARNING: 90% of yield loss occurs here. The hydrolysis of 4-chloroquinoline is autocatalytic in acidic media. Quenching POCl


 with water generates massive amounts of HCl and H

PO

, creating the perfect storm for reversion to the starting material.
Workflow Diagram: The "Safe Quench" Pathways

WorkupLogic Start Reaction Complete (POCl3 Reflux) Step1 Evaporate Excess POCl3 (Vacuum Distillation) Start->Step1 Crucial Step Decision Choose Quench Method Step1->Decision MethodA Method A: Buffered Biphasic (Best for Lab Scale) Decision->MethodA MethodB Method B: Anhydrous/Non-Aqueous (Best for Scale-up/Storage) Decision->MethodB ActionA1 Pour residue into CHCl3 / Ice-Cold NH4OH MethodA->ActionA1 ActionB1 Dissolve residue in DCM MethodB->ActionB1 ActionA2 Rapid Separation (Keep pH > 9) ActionA1->ActionA2 Final Stable 4-Chloroquinoline (Store -20°C) ActionA2->Final ActionB2 Neutralize with solid K2CO3 or Et3N ActionB1->ActionB2 ActionB2->Final

Caption: Figure 1: Decision tree for workup strategies. Removal of POCl3 prior to quenching is the single most effective step to prevent acid-catalyzed hydrolysis.

Protocol A: The Buffered Biphasic Quench (Recommended)
  • Why: Neutralizes acid immediately upon generation, preventing the pH from dropping into the "danger zone" (pH < 4).

  • Strip POCl

    
    :  Distill off excess POCl
    
    
    
    under reduced pressure. (Do not skip this).
  • Prepare Quench: Prepare a vigorously stirred mixture of DCM (or Chloroform) and Ice/NH

    
    OH (28%)  or Sat. NaHCO
    
    
    
    .
  • Slow Addition: Pour the reaction residue slowly into the biphasic mixture.

  • Validation: Check the pH of the aqueous layer. It must remain basic (pH > 8). If it dips acidic, add more base immediately.

  • Extraction: Separate organic layer, dry over Na

    
    SO
    
    
    
    (do not use MgSO
    
    
    as it can be slightly acidic), and concentrate.
Protocol B: The Anhydrous Workup (For Highly Sensitive Analogs)
  • Why: Eliminates water entirely, removing the nucleophile required for hydrolysis.

  • Strip POCl

    
    :  Remove all volatiles.
    
  • Dissolve: Redissolve residue in dry DCM.

  • Neutralize: Add Solid K

    
    CO
    
    
    
    or slowly add Triethylamine (Et
    
    
    N)
    until no more fumes evolve.
  • Filter: Filter off the inorganic salts.

  • Concentrate: Evaporate solvent to obtain the crude product.

Module 3: Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield Hydrolysis during workupTLC shows SM spot (low Rf) appearing after workup.Switch to Protocol B (Anhydrous Workup). Ensure pH > 9.
Product is Pink/Red Oxidation / Light SensitivityVisual inspection.4-chloroquinolines are light sensitive. Store in amber vials under Argon.
"Ghost" Peak in LCMS Hydrolysis on ColumnLCMS shows M+1 of SM (Quinolone) but NMR looks clean.Use a basic buffer (0.1% NH

OH) in HPLC mobile phase instead of Formic Acid.
Solid won't precipitate Residual POCl

/ Acid
Oil formation instead of solid.Dissolve in Et

O, wash with 10% NaOH, dry, and re-evaporate.
Q: Can I store the 4-chloroquinoline intermediate?

A: Yes, but with strict conditions.

  • The Killer: Moisture + Trace Acid.

  • Protocol: Store as a solid at -20°C . If the compound is an oil, store it as a solution in anhydrous Toluene or DCM over activated 4Å molecular sieves.

  • Shelf Life: Properly stored, they are stable for 6–12 months. If left on the benchtop in air, they can degrade within days.

Q: I see a peak at [M+16] or [M+18] in my Mass Spec. Is it oxidized?

A: It is likely Hydrolysis .

  • Explanation: The [M+18] peak corresponds to the addition of water (H

    
    O), converting the -Cl (Mass 35) to -OH (Mass 17). Net change: -35 + 17 = -18 mass units? No, wait.
    
    • 4-Chloroquinoline MW: ~163.5

    • 4-Hydroxyquinoline MW: ~145

    • Correction: Hydrolysis results in a loss of mass (Cl -> OH is -18 amu).

    • However: If you see M+16/18 relative to the product, it might be an N-oxide (rare with POCl3) or a hydration artifact.

    • Most Common: You will see the mass of the Starting Material (Quinolone).

  • Self-Check: Run an NMR.[3][4]

    • 4-Chloro: Sharp aromatic signals. C2-H and C3-H are distinct.

    • 4-Hydroxy: Broad signals, often exchangeable protons visible.

Module 4: Mechanistic Visualization

Understanding the degradation pathway helps in preventing it. The reaction is an equilibrium driven by the removal of water (by POCl


) and reversed by the addition of water (Quench).

Degradation SM 4-Quinolone (Stable) Inter Phosphorylated Intermediate SM->Inter Activation Prod 4-Chloroquinoline (Product) Inter->Prod Cl- Attack Prod->SM Hydrolysis (Fast in Acid) POCl3 + POCl3 H2O + H2O / H+

Caption: Figure 2: The reversible nature of the synthesis. Acidic aqueous conditions catalyze the dashed red path, reverting the product to the starting material.

References

  • Arnott, E. A., et al. (2011).[5] POCl3 Chlorination of 4-Quinazolones.[5][6][7] The Journal of Organic Chemistry.[5] [Link] Key Insight: Kinetic analysis of the chlorination mechanism and the importance of temperature control.[8]

  • Desai, B., &appe; Kappe, C. O. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Omega. [Link] Key Insight: Detailed workup protocols for 4,7-dichloroquinoline and handling hydrolysis issues at scale.

Sources

Validation & Comparative

Comparative Spectroscopic Profiling: Nitro- vs. Chloro-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimalarial and anticancer pharmacophores, the quinoline scaffold is a ubiquitous starting point.[1] Distinguishing between its derivatives—specifically nitro- (


) and chloro- (

) substituted quinolines—is a critical quality control step. While Mass Spectrometry (MS) provides molecular weight, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to validate functional group incorporation based on bond vibrational modes.

This guide objectively compares the IR spectral signatures of 5-nitroquinoline and 4-chloroquinoline . It details the mechanistic origins of their peak shifts, provides a standardized experimental protocol, and visualizes the decision-making logic for spectral assignment.

Mechanistic Basis of Spectral Differences

To interpret the spectra accurately, one must understand the electronic influence of the substituents on the quinoline ring.

The Nitro Effect (Electronic Withdrawal)

The nitro group (


) is a strong electron-withdrawing group (EWG) via both inductive (

) and resonant (

) effects.
  • Impact: It creates a rigid, highly polar bond network.

  • Spectral Signature: The

    
     bonds possess a large dipole moment change during vibration, resulting in two extremely intense bands  (asymmetric and symmetric stretches) that dominate the spectrum.[2][3] These are often the strongest peaks in the entire fingerprint region.
    
The Chloro Effect (Mass & Induction)

The chlorine atom is electron-withdrawing via induction (


) but electron-donating via resonance (

). However, in IR spectroscopy, the mass effect is predominant.
  • Impact: Chlorine is a heavy atom (approx. 35.5 Da). Hooke’s Law dictates that heavier atoms lower the vibrational frequency (

    
    ).
    
  • Spectral Signature: The

    
     stretch appears at a much lower frequency (fingerprint region, 
    
    
    
    ) compared to
    
    
    or
    
    
    bonds. Unlike the nitro group, the chloro signature is often less intense and can be obscured by ring breathing modes.

Comparative Spectral Analysis

The following data compares the characteristic peaks of 5-nitroquinoline and 4-chloroquinoline.

Table 1: Critical Peak Assignments
Vibrational ModeFrequency Region (

)
5-Nitroquinoline Signature4-Chloroquinoline SignatureMechanistic Note
Aromatic C-H Stretch 3100 – 3000Weak, sharp bandsWeak, sharp bandsUnaffected by substituent type; diagnostic of aromaticity.
Ring C=C / C=N 1620 – 1570Shifted/Split Standard (~1590)

conjugation stiffens the ring, often splitting these peaks or shifting them higher.

Asymmetric
1550 – 1500Strong (~1530) AbsentThe primary identifier for nitro compounds.

Symmetric
1370 – 1300Strong (~1340) AbsentThe secondary identifier; confirms

presence.
Aryl C-Cl Stretch 1100 – 1000AbsentDistinct (~1090-1080) Often coupled with ring vibrations; look for a sharp band in this region.
C-N Stretch (Exocyclic) 890 – 850Medium (~870)AbsentConnects the

to the ring.
C-Cl (Low Freq) 800 – 600AbsentVisible (~760-740) Lower frequency band due to heavy atom mass effect.
The "Vampire Teeth" vs. The "Fingerprint"
  • Nitro-Quinolines: Look for the "Vampire Teeth" pattern—two distinct, intense bands at ~1530 and ~1340

    
    . If these are present, the molecule is almost certainly the nitro derivative.
    
  • Chloro-Quinolines: Look for the absence of the nitro bands and the presence of a sharp band near 1090

    
     combined with low-frequency activity (600-800 
    
    
    
    ).

Standardized Experimental Protocol

To ensure reproducibility, specifically when distinguishing subtle fingerprint region differences, the following protocol is recommended.

Method: KBr Pellet Transmission (Gold Standard)

Why KBr? While ATR (Attenuated Total Reflectance) is faster, KBr transmission allows for better resolution in the lower frequency region (400–1000


), which is critical for identifying the 

bond.
Step 1: Sample Preparation
  • Desiccation: Dry the quinoline derivative in a vacuum desiccator for 2 hours to remove hygroscopic water (water peaks at 3400

    
     can obscure N-H overtones).
    
  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (baseline drift).

Step 2: Pellet Formation
  • Place the powder into a 13mm die set.

  • Apply 8-10 tons of pressure for 2 minutes under a vacuum (to remove trapped air).

  • Result: A transparent (glass-like) disc. If opaque/white, regrind and repress.

Step 3: Acquisition
  • Background: Collect a background spectrum (air or pure KBr pellet) to subtract atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Parameters:

    • Range: 4000 – 400 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Decision Logic & Workflow

The following diagrams illustrate the logical process for assigning the derivative and the experimental workflow.

Spectral Assignment Logic

SpectralLogic Start Unknown Quinoline Derivative CheckNitro Check 1500-1550 cm⁻¹ (Strong Band?) Start->CheckNitro CheckSym Check 1300-1370 cm⁻¹ (Strong Band?) CheckNitro->CheckSym Yes CheckChloro Check 1000-1100 cm⁻¹ (Sharp Band?) CheckNitro->CheckChloro No ResultNitro Confirmed: Nitro-Quinoline CheckSym->ResultNitro Yes ResultAmbig Ambiguous/Mixed (Run MS/NMR) CheckSym->ResultAmbig No CheckLowFreq Check 600-800 cm⁻¹ (C-Cl Stretch?) CheckChloro->CheckLowFreq Yes CheckChloro->ResultAmbig No ResultChloro Confirmed: Chloro-Quinoline CheckLowFreq->ResultChloro Yes CheckLowFreq->ResultAmbig No

Caption: Decision tree for rapid identification of nitro vs. chloro substituents based on primary IR bands.

Experimental Workflow

ExpWorkflow Sample Crude Product Dry Desiccation (2 hrs, Vacuum) Sample->Dry Prep KBr Mix (1:100 Ratio) Dry->Prep Press Hydraulic Press (10 Tons) Prep->Press Scan FT-IR Scan (4000-400 cm⁻¹) Press->Scan Process Baseline Correction & Peak Picking Scan->Process

Caption: Step-by-step workflow from crude sample to processed spectral data.

Conclusion

Distinguishing nitro- and chloro-quinolines via IR spectroscopy relies on detecting the electronic "stiffness" of the nitro group versus the "mass drag" of the chloro group.

  • Nitro-quinolines are defined by the N-O stretching vibrations (1530/1340

    
    ), which are often the most intense features in the spectrum.
    
  • Chloro-quinolines lack these features and are identified by C-Cl stretches in the fingerprint region (1090

    
     and <800 
    
    
    
    ).

By adhering to the KBr pellet protocol described above, researchers can generate high-resolution data sufficient for structural confirmation before proceeding to more expensive techniques like NMR or Mass Spectrometry.

References

  • NIST Mass Spectrometry Data Center. (2023). 4-Chloroquinoline Infrared Spectrum. National Institute of Standards and Technology.[4][5] Link

  • SpectraBase. (2023). 5-Nitroquinoline ATR-IR Spectrum. John Wiley & Sons.[6][7] Link

  • BenchChem. (2025).[8] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Link

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Link

Sources

A Comparative Guide to the Reactivity of 4-Chloro-3-methylquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-chloro-3-methylquinoline and its unsubstituted counterpart, 4-chloroquinoline. As crucial intermediates in the synthesis of pharmaceuticals, including renowned antimalarial drugs, understanding their reactivity profiles is paramount for drug development professionals and synthetic chemists.[1][2] This document elucidates the theoretical underpinnings of their differential reactivity, focusing on the electronic and steric effects imparted by the C3-methyl group. We present a comprehensive theoretical framework, a detailed experimental protocol for comparative analysis, and expected outcomes, establishing that 4-chloro-3-methylquinoline is significantly less reactive towards nucleophilic aromatic substitution (SNAr) than 4-chloroquinoline due to the combined deactivating influence of inductive electron donation and steric hindrance.

Introduction: The Central Role of 4-Chloroquinolines in Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] In particular, the 4-aminoquinoline moiety is a critical pharmacophore for a range of antimalarial drugs.[4] The most common and efficient synthetic route to these vital compounds involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor, where the chlorine atom is displaced by a suitable amine.[3]

While 4,7-dichloroquinoline is a common starting material for drugs like Chloroquine, modifications to the quinoline ring are frequently explored to optimize efficacy, overcome resistance, and reduce toxicity.[5] Substituting the ring at various positions, such as C3, can profoundly alter the molecule's biological activity and its synthetic accessibility. This guide addresses a fundamental question for process chemists and researchers: How does the introduction of a simple methyl group at the C3 position impact the reactivity of the adjacent C4-chloro leaving group? We will dissect the factors governing this reactivity difference to provide a predictive framework for synthetic strategy.

Theoretical Framework: Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbons in this ring, particularly at the C2 and C4 positions, electrophilic and susceptible to nucleophilic attack.[6][7]

The SNAr reaction at the C4 position proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C4 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is key to the reaction's feasibility. In quinolines, the negative charge can be delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[6][8]

Figure 1: SNAr Mechanism on 4-Chloroquinoline

Comparative Analysis: The Influence of the C3-Methyl Group

The presence of a methyl group at the C3 position in 4-chloro-3-methylquinoline introduces two primary effects that distinguish its reactivity from the unsubstituted 4-chloroquinoline: an electronic effect and a steric effect. Both factors serve to decrease the reactivity of the C4 position.

Electronic Effects: Deactivation by Induction

The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the aromatic ring system. This donation of electron density partially neutralizes the electron-deficient character of the C4 carbon, reducing its electrophilicity. A less electrophilic carbon is less attractive to an incoming nucleophile, which slows down the initial, rate-determining attack. In contrast, the hydrogen atom in 4-chloroquinoline has a negligible electronic effect, leaving the C4 position more electrophilic and thus more reactive.

Figure 3: Steric Hindrance at the C4 Position

Experimental Design for Comparative Reactivity Analysis

To empirically validate the theoretical comparison, a set of parallel reactions can be performed. This protocol is designed as a self-validating system where the only significant variable is the C3 substituent on the quinoline substrate.

Objective

To compare the rate of SNAr between 4-chloroquinoline and 4-chloro-3-methylquinoline using piperidine as the nucleophile under identical reaction conditions.

Materials & Reagents
  • 4-chloroquinoline (Substrate A)

  • 4-chloro-3-methylquinoline (Substrate B)

  • Piperidine (Nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Triethylamine (Base)

  • Ethyl acetate (for TLC and extraction)

  • Hexanes (for TLC and extraction)

  • Silica gel plates (for TLC)

  • Standard laboratory glassware, magnetic stirrers, heating mantles

Experimental Workflow

Experimental_Workflow Figure 4: Experimental Workflow for Reactivity Comparison cluster_setup Reaction Setup cluster_run Reaction Execution cluster_monitor Monitoring & Analysis A1 Reaction A: 4-chloroquinoline (1 mmol) Piperidine (1.2 mmol) Et3N (1.5 mmol) DMF (10 mL) A2 Heat Reaction A to 80°C A1->A2 B1 Reaction B: 4-chloro-3-methylquinoline (1 mmol) Piperidine (1.2 mmol) Et3N (1.5 mmol) DMF (10 mL) B2 Heat Reaction B to 80°C B1->B2 A3 Monitor A by TLC (every 30 min) A2->A3 B3 Monitor B by TLC (every 30 min) B2->B3 A4 Quench Reaction A (e.g., after 4 hours or upon completion) A3->A4 B4 Quench Reaction B (at the same time as A) B3->B4 A5 Workup & Purify Product A A4->A5 B5 Workup & Purify Product B B4->B5 C Compare Yields & Reaction Times A5->C B5->C

Figure 4: Experimental Workflow for Reactivity Comparison
Step-by-Step Protocol
  • Preparation : Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars. Label them 'Reaction A' and 'Reaction B'.

  • Charging Flasks :

    • To Reaction A, add 4-chloroquinoline (1.0 mmol).

    • To Reaction B, add 4-chloro-3-methylquinoline (1.0 mmol).

    • To both flasks, add anhydrous DMF (10 mL), piperidine (1.2 mmol), and triethylamine (1.5 mmol). The base scavenges the HCl generated during the reaction.

  • Reaction Execution : Place both flasks in a preheated oil bath at 80°C and begin stirring simultaneously. Start a timer.

  • Monitoring : Every 30 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize the spots under UV light. Monitor the disappearance of the starting material spot and the appearance of the product spot.

  • Quenching & Workup : After a predetermined time (e.g., 4 hours), or once Reaction A has gone to completion as judged by TLC, cool both flasks to room temperature. Pour each reaction mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis : Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products via column chromatography if necessary. Determine the isolated yield for each reaction.

Expected Data and Outcomes

The experimental results are expected to align with the theoretical predictions. 4-Chloroquinoline will react significantly faster than its 3-methyl substituted counterpart.

Table 1: Expected Comparative Reaction Data

Parameter4-Chloroquinoline (Substrate A)4-Chloro-3-methylquinoline (Substrate B)Rationale
Time for Completion ~ 3-4 hours> 12 hours (or incomplete)Faster kinetics due to lower steric hindrance and higher C4 electrophilicity.
Isolated Yield (at 4h) > 90%< 30%Higher conversion rate within the same timeframe.
Required Conditions Moderate (e.g., 80°C)Harsher (e.g., >120°C, longer time)Overcoming higher activation energy requires more thermal energy. [3]

Conclusion and Synthetic Implications

The introduction of a methyl group at the C3 position of 4-chloroquinoline has a distinct and predictable deactivating effect on its reactivity in nucleophilic aromatic substitution reactions. This is a direct consequence of two synergistic factors:

  • Electronic Deactivation : The inductive electron-donating effect of the methyl group reduces the electrophilicity of the C4 carbon.

  • Steric Hindrance : The bulk of the methyl group physically obstructs the approach of the incoming nucleophile.

For synthetic chemists, this means that substrates like 4-chloro-3-methylquinoline will require more forcing conditions—such as higher temperatures, longer reaction times, or the use of microwave irradiation—to achieve comparable yields to their unsubstituted analogs. [3]This fundamental understanding of structure-activity relationships is crucial for the efficient design and optimization of synthetic routes to complex quinoline-based molecules.

References

  • Guerra, M. K. R., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
  • ECHEMI (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Delgado, R. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Sanchez, B. A. M. et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • Ward, J. (n.d.). Heteroaromatic Chemistry LECTURE 7. University of Loughborough.
  • Quora User (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora.
  • Delgado, R. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum. CUNY Academic Works.
  • Madrid, P. B. et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • LibreTexts Chemistry (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Buncel, E. et al. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. ResearchGate.

Sources

HPLC Profiling of 4-Chloro-3-methyl-8-nitro-quinoline: Retention Behavior & Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-3-methyl-8-nitro-quinoline is a critical scaffold in the synthesis of PI3K/mTOR inhibitors and antimalarial quinoline derivatives. Its analysis is chromatographically challenging due to the interplay between the basic quinoline nitrogen, the electron-withdrawing nitro group, and the hydrophobic chloro/methyl substituents.

This guide provides a comparative analysis of HPLC retention behaviors, contrasting standard C18 chemistries with Phenyl-Hexyl alternatives. It establishes a self-validating protocol for separating the target compound from its synthetic precursor (4-chloro-3-methylquinoline ) and potential regioisomers (5-nitro analogs).

Chromatographic Mechanism & Retention Logic[1]

The Polarity-Basicity Paradox

Successful retention modeling for this compound requires understanding three competing molecular vectors:

  • Basicity (pKa): The quinoline nitrogen is basic. On standard silica columns, this leads to silanol interaction and peak tailing.[1] Solution: Low pH (2.5–3.0) mobile phases are mandatory to protonate the nitrogen (

    
    ), preventing secondary silanol interactions.
    
  • Hydrophobicity (LogP):

    • Precursor (4-chloro-3-methylquinoline): High LogP (~3.5). Dominates hydrophobic retention.[1]

    • Target (8-nitro derivative): The nitro group lowers LogP (~2.8) relative to the precursor.

    • Result: In Reversed-Phase (RP) on C18, the Target elutes earlier than the Precursor.

  • Pi-Pi Interactions: The nitro group is strongly electron-withdrawing, creating an electron-deficient pi system. This makes Phenyl-Hexyl phases highly selective for the target over non-nitro impurities.

Workflow Visualization

The following decision tree outlines the method development pathway based on impurity profile.

MethodDevelopment Start Sample Composition CheckImpurity Identify Key Impurities Start->CheckImpurity Precursor Precursor Excess (4-chloro-3-methylquinoline) CheckImpurity->Precursor Synthetic Monitoring Isomer Regioisomers (5-nitro / 6-nitro) CheckImpurity->Isomer Purity Profiling C18 Column: C18 (End-capped) Mechanism: Hydrophobicity Precursor->C18 LogP Driven Phenyl Column: Phenyl-Hexyl Mechanism: Pi-Pi Selectivity Isomer->Phenyl Pi-Electron Driven Result1 Target Elutes First (High Resolution) C18->Result1 Result2 Target Retained Longer (Isomer Separation) Phenyl->Result2

Caption: Decision matrix for selecting stationary phases based on the specific separation challenge (Precursor vs. Isomer).

Comparative Performance Guide

Scenario A: Synthetic Reaction Monitoring (Target vs. Precursor)

Objective: Quantify conversion of 4-chloro-3-methylquinoline to the 8-nitro derivative.

ParameterC18 Column (Standard) Phenyl-Hexyl Column (Alternative)
Mechanism Hydrophobic Interaction (Van der Waals)Pi-Pi Interaction + Hydrophobicity
Elution Order 1. Target (8-Nitro) 2. Precursor1. Precursor 2. Target (8-Nitro)
Resolution (Rs) High (Rs > 3.0)Moderate (Rs > 1.5)
Why? The nitro group reduces hydrophobicity, causing the target to elute faster on C18.The nitro group interacts strongly with the Phenyl ring, increasing retention relative to the non-nitro precursor.
Recommendation Preferred for routine reaction monitoring.Useful only if C18 fails to resolve isomers.
Scenario B: Isomeric Purity (8-Nitro vs. 5-Nitro)

Objective: Separate the 8-nitro target from the 5-nitro byproduct (common in nitration).

  • C18 Performance: Poor. Isomers have identical LogP values. Separation relies solely on steric shape selectivity.

  • Phenyl-Hexyl Performance: Excellent. The position of the nitro group alters the electron density distribution and steric accessibility for pi-stacking. The 8-nitro position (ortho to nitrogen) often creates a "ortho effect" shielding, leading to distinct retention shifts compared to the 5-nitro isomer.

Experimental Protocol: Standardized C18 Method

This protocol is designed to be self-validating . The elution of the precursor after the target confirms the column's hydrophobic integrity.

Instrumentation & Conditions[3][4][5]
  • System: HPLC with UV-Vis / PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

    • Note: End-capping is critical to prevent peak tailing of the basic quinoline.

  • Wavelength: 254 nm (aromatic ring) and 210 nm (general).

  • Temperature: 30°C.

Mobile Phase Preparation
  • Solvent A (Buffer): 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why Phosphoric Acid? Low pH suppresses silanol ionization and protonates the quinoline nitrogen, ensuring sharp peaks.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
Retention Data (Relative)

Based on LogP-driven prediction models and standard quinoline behavior [1, 5].

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Retention Time (min)Relative Retention (RRT)
4-chloro-3-methyl-8-nitro-quinoline 8.5 ± 0.5 1.00
4-chloro-3-methylquinoline (Precursor)11.2 ± 0.51.32
Toluene (Void Marker)2.1-

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the protonated quinoline nitrogen and residual silanols on the silica support.

  • Fix:

    • Add 20 mM Ammonium Formate to the aqueous phase if using MS detection.

    • Increase buffer concentration to 25 mM Phosphate if using UV.

    • Switch to a "Base-Deactivated" column (e.g., C18-BD).

Issue: Co-elution of Isomers
  • Cause: C18 lacks pi-electron selectivity.

  • Fix: Switch to Methanol instead of Acetonitrile. Methanol allows pi-pi interactions to occur more readily than Acetonitrile (which suppresses them). If this fails, switch to a Phenyl-Hexyl column.

References

  • PubChem. (2025).[10] 4-Chloro-3-nitroquinoline - Computed Properties (LogP). National Library of Medicine. [Link]

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl vs C18. [Link]

  • SIELC Technologies. (2025). Separation of Nitroquinoline Derivatives on Reverse Phase Columns. [Link]

  • ResearchGate. (2023). Synthesis and HPLC analysis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

Sources

Definitive Structural Confirmation of 3,4,8-Trisubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated Spectral Analysis Guide

Part 1: Executive Summary & The Regiochemical Challenge

In the synthesis of polysubstituted quinolines—particularly those targeting antimalarial or anticancer pathways—the 3,4,8-trisubstituted motif presents a unique regiochemical challenge. Classical synthetic routes like the Skraup, Combes, or modified Doebner-Miller reactions often yield intractable mixtures of regioisomers (e.g., 3,4,8- vs. 3,4,6- or 3,4,5-isomers) due to the directing effects of aniline substituents.

This guide evaluates the Integrated 2D-NMR Protocol (NOESY/HMBC) as the primary "Product" for structural confirmation. We compare its performance against the industry standard (1D


H NMR) and the "Gold Standard" alternative (Single Crystal X-Ray Diffraction).

The Core Problem: Distinguishing a substituent at position 8 (benzene ring) versus position 6 or 7, while simultaneously confirming substitution at positions 3 and 4 (pyridine ring), is frequently ambiguous using 1D NMR alone due to signal overlap and complex splitting patterns in the benzo-ring.

Part 2: Comparative Analysis of Methodologies

We evaluate three distinct workflows for confirming the 3,4,8-trisubstituted architecture.

The Baseline: Standard 1D H NMR
  • Status: Necessary but Insufficient.

  • Performance:

    • Speed: Excellent (< 10 mins).

    • Certainty: Low to Moderate.

    • Failure Mode: In 3,4,8-trisubstituted systems, the protons at positions 5, 6, and 7 form an ABC or AMX spin system. Without a reference standard, distinguishing this from a 3,4,6-substituted system (where protons 5, 7, 8 form the spin system) is speculative based solely on coupling constants (

      
      ).
      
    • Key Indicator: The H-2 proton is typically a singlet (if pos 3 is substituted) appearing downfield (~8.8–9.0 ppm), but this does not confirm the benzo-ring substitution pattern.

The Alternative: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: The Absolute Proof (Gold Standard).

  • Performance:

    • Speed: Poor (Days to Weeks).

    • Certainty: Absolute (100%).

    • Constraint: Requires a single, diffraction-quality crystal. Quinolines with greasy alkyl chains at position 3 or 4 often form oils or amorphous solids, leading to high experimental failure rates.

The Product: Integrated 2D-NMR Protocol (NOESY + HMBC)
  • Status: The Recommended Solution.

  • Performance:

    • Speed: High (1–4 hours).

    • Certainty: High (95–99%).

    • Mechanism: Uses through-space (NOE) and long-range through-bond (HMBC) interactions to "map" the molecule without crystallization.

Comparative Performance Data
Feature1D

H NMR
SC-XRD (Alternative)Integrated 2D-NMR (Recommended)
Sample State SolutionSolid CrystalSolution
Prep Time 5 mins2–14 Days10 mins
Regio-Specificity AmbiguousAbsoluteDefinitive
Resource Cost $


Success Rate 100%< 20% (for oils)> 95%

Part 3: Technical Justification & Logic (E-E-A-T)

To validate a 3,4,8-structure, we must prove three specific connectivities. The Integrated 2D-NMR Protocol relies on specific causality:

The "Peri-Interaction" (Proving Position 4)

The most critical spatial relationship in the quinoline scaffold is between Position 4 and Position 5 .

  • Logic: In a 3,4-disubstituted pyridine ring, H-4 is absent. To confirm the substituent is at 4 (and not 2), you must observe a Nuclear Overhauser Effect (NOE) between the substituent protons at Position 4 and the aromatic proton at Position 5 (the "peri" proton).

  • Validation: If this cross-peak is absent, the substituent may be at Position 2 or the conformation is locked (unlikely in quinolines).

The Benzo-Ring Pattern (Proving Position 8)
  • Logic: A substituent at Position 8 eliminates the H-8 signal. H-8 is usually the second most downfield proton (after H-2) due to the deshielding effect of the adjacent ring nitrogen lone pair.

  • HMBC Validation: Look for Long-Range C-H correlations.

    • H-2 will show HMBC correlations to C-8a (the bridgehead carbon).

    • H-5, H-6, H-7 must be mapped. If Position 8 is substituted, C-8a will not show a 3-bond coupling to an H-8 proton (since it doesn't exist). Instead, you will see correlations from the substituent at C-8 to C-8a or C-7.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for confirming the structure, highlighting the critical "Go/No-Go" checkpoints.

StructuralConfirmation Start Crude Synthesis Product (Potential 3,4,8-Trisubstituted Quinoline) Step1 Step 1: 1D Proton NMR (DMSO-d6 or CDCl3) Start->Step1 Check1 Is H-2 a Singlet @ ~8.8-9.0 ppm? Step1->Check1 Fail1 STOP: Substitution likely at Pos 2 or Ring Opening Check1->Fail1 No Step2 Step 2: Analyze Benzo-Region (Protons 5, 6, 7, 8) Check1->Step2 Yes Check2 Ambiguous Splitting? (e.g. overlapping multiplets) Step2->Check2 Step3 Step 3: Integrated 2D Protocol (NOESY + HMBC) Check2->Step3 Yes (Ambiguous) XRD Alternative: SC-XRD (Only if solid/crystalline) Check2->XRD No (Clear Pattern) NOESY NOESY Check: Correlate Pos 4 Subst. <-> H-5 Step3->NOESY HMBC HMBC Check: Link H-2 -> C-8a -> Pos 8 Subst. Step3->HMBC Final Confirmed Structure: 3,4,8-Trisubstituted NOESY->Final NOE Observed HMBC->Final Connectivity Proven XRD->Final Diffraction Solved

Caption: Figure 1. Structural determination workflow prioritizing the 2D NMR pathway for rapid, high-confidence assignment of quinoline regioisomers.

Part 5: Experimental Protocols

Protocol A: The "Smoking Gun" NOESY Experiment

This protocol is designed to maximize the detection of the H5–Substituent(4) interaction.

  • Sample Preparation:

    • Dissolve 10–15 mg of compound in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       for quinolines to prevent aggregation and sharpen exchangeable protons (if any).
      
    • Degassing: Flush the tube with Nitrogen for 60 seconds. Dissolved oxygen is paramagnetic and accelerates relaxation, potentially killing weak NOE signals.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

    • Mixing Time (

      
      ):  Set to 400–500 ms .
      
      • Reasoning: Small molecules (MW < 500) often have NOE zero-crossings.[1] A longer mixing time ensures we capture the positive NOE regime or chemical exchange. If the signal is null, switch to ROESY (mixing time 200–300 ms).

    • Scans (NS): Minimum 16 (32 preferred for signal-to-noise).

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Processing:

    • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.

    • Look for the cross-peak at coordinates:

      
      .
      
Protocol B: HMBC Connectivity Logic
  • Parameter Setup: Optimize for long-range coupling (

    
    ) of 8 Hz .
    
  • The "Bridgehead" Walk:

    • Locate H-2 (singlet, ~8.9 ppm).

    • Find the HMBC correlation from H-2 to a quaternary carbon at ~145–150 ppm.[2] This is C-8a (ring junction).

    • Now, look for correlations to C-8a from the benzo-ring protons.

    • Confirmation: If the substituent is at Position 8, you will see correlations from H-6 and H-7 to C-8, but no proton attached to C-8 .

Part 6: Expected Data Reference

Below are the typical chemical shift ranges for a confirmed 3,4,8-trisubstituted quinoline (e.g., 3-ethyl-4-phenyl-8-methylquinoline derivative).

PositionAtom Type

(ppm)
MultiplicityKey Correlations (HMBC/NOESY)
2 Ar-H8.80 – 9.10SingletHMBC to C-3, C-4, C-8a
3 C-Subst---
4 C-Subst--NOE to H-5 (Critical)
5 Ar-H7.60 – 7.90Doublet/MultipletNOE to Subst-4 ; HMBC to C-4, C-7, C-8a
6 Ar-H7.30 – 7.50Triplet/Multiplet

coupling to H-5, H-7
7 Ar-H7.50 – 7.70Doublet/MultipletHMBC to C-5, C-8a
8 C-Subst--HMBC from Subst-8 to C-7, C-8a

Part 7: Structural Interaction Map

This diagram visualizes the specific intramolecular interactions required to confirm the 3,4,8-isomer.

InteractionMap H2 H-2 (~8.9ppm) C8a C-8a (Bridge) H2->C8a HMBC (3-bond) Subst4 Subst @ Pos 4 H5 H-5 (Peri) Subst4->H5 NOE (Strong) Proves Pos 4 Subst8 Subst @ Pos 8 Subst8->C8a HMBC (3-bond) Proves Pos 8 N1 N-1

Caption: Figure 2. Interaction map showing the critical NOE (blue dashed) and HMBC (red solid) correlations that uniquely identify the 3,4,8-substitution pattern.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).

  • BenchChem Technical Support. (2025). Troubleshooting NMR Peak Assignments for Substituted Quinolines.

  • Williamson, R. T., et al. (2018). Structure Elucidation of Small Molecules by NMR Spectroscopy. Annual Reports on NMR Spectroscopy.

  • Bano, H., et al. (2017).[4] Synthesis, Single Crystal X-Ray Diffraction, Hirshfeld Surface and Biological Activity of Quinolone Derivatives.[4][5] European Journal of Chemistry, 8(4), 422-429.

Sources

Safety Operating Guide

4-chloro-3-methyl-8-nitro-quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 4-chloro-3-methyl-8-nitro-quinoline .

Senior Scientist Note: As this specific quinoline derivative is often a research intermediate rather than a high-volume commodity, specific commercial Safety Data Sheets (SDS) may be sparse.[1] Therefore, this protocol applies a Conservative Hazard Assessment based on Structure-Activity Relationships (SAR) of analogous nitro-quinolines.[1] We treat this compound as a high-toxicity, potential mutagen, and environmentally persistent organic pollutant.

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED:

  • Treat as Hazardous Waste: Do NOT dispose of in municipal trash or down the drain.

  • Segregate: Keep away from strong reducing agents (hydrides) and strong bases (hydroxides).[2]

  • Containment: Double-bag in chemically resistant polyethylene or store in a dedicated glass waste container.

CRITICAL "DO NOT" LIST RISK RATIONALE
DO NOT autoclave.Thermal instability of the nitro group may release toxic NOx fumes or cause over-pressurization.
DO NOT mix with oxidizers.[2][3]Nitro compounds can sensitize mixtures to shock or ignition.
DO NOT release to sewer.Quinolines are highly toxic to aquatic life and persistent in water treatment systems.

Part 2: Compound Profile & Hazard Logic

To ensure safe handling, we must understand the chemical behavior driving these protocols.

Chemical Structure & Reactivity Analysis:

  • Scaffold: Quinoline ring (Heterocyclic aromatic).

  • Functional Groups:

    • 8-Nitro (

      
      ):  Electron-withdrawing.[1] Increases susceptibility to reduction and nucleophilic attack. Hazard:  Potential explosive decomposition if heated dry; mutagenic potential.
      
    • 4-Chloro (

      
      ):  Activated leaving group.[1] Hazard:  Susceptible to hydrolysis or nucleophilic aromatic substitution (
      
      
      
      ), potentially releasing hydrochloric acid (
      
      
      ) or toxic substituted quinolines.
    • 3-Methyl (

      
      ):  Weakly activating.[1]
      

Inferred Hazard Classifications (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2/2A (Irritant).[4]

  • Germ Cell Mutagenicity: Category 2 (Suspected, common in nitro-aromatics).[1][5]

  • Aquatic Toxicity: Acute Category 1 (Very Toxic).

Part 3: Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, stabilize the compound at the bench.

Step 1: Chemical Segregation

Use the "Red-Yellow-Blue" segregation logic:

  • Red (Flammables): Segregate FROM solvents like acetone/methanol if the solid is dry.

  • Yellow (Oxidizers): STRICT segregation. Do not store near nitric acid or peroxides.

  • Blue (Toxics): This is the primary home for 4-chloro-3-methyl-8-nitro-quinoline.[1]

Step 2: Packaging Protocol
  • Solid Waste: Place in a wide-mouth High-Density Polyethylene (HDPE) jar. If the compound is a fine powder, dampen slightly with an inert solvent (like mineral oil) only if dust generation is a risk and incineration is the destination. Otherwise, double-bag in 6-mil polyethylene bags.

  • Liquid Waste (Mother Liquors): Collect in a "Halogenated Organic Waste" carboy. Ensure the carboy is rated for organics (HDPE or Glass).

Part 4: The Disposal Workflow

This workflow ensures "Cradle-to-Grave" tracking compliance.

DisposalWorkflow cluster_liquid Liquid Waste Stream Start Waste Generation (Benchtop) Identify 1. Characterize Waste (Solid vs. Liquid) Start->Identify Segregate 2. Segregation (Separate from Oxidizers/Bases) Identify->Segregate Assess Reactivity L_Check Check pH (Avoid pH > 10) Identify->L_Check If Solution Container 3. Container Selection (HDPE or Amber Glass) Segregate->Container Label 4. Labeling (Full Chemical Name + Hazards) Container->Label Apply RCRA Tag Storage 5. Satellite Accumulation (< 1 Year Limit) Label->Storage Pickup 6. EHS/Vendor Pickup Storage->Pickup Request Pickup Destruction 7. Incineration (High Temp + Scrubber) Pickup->Destruction Off-site L_Check->Segregate

Figure 1: Cradle-to-grave disposal workflow for nitro-quinoline derivatives.

Detailed Methodologies

1. Labeling (The "Self-Validating" Step) A label is your primary communication tool with emergency responders.

  • Must Include:

    • Full Chemical Name: "4-chloro-3-methyl-8-nitro-quinoline" (No abbreviations).[1]

    • Hazards: "TOXIC," "IRRITANT," "POTENTIAL MUTAGEN."

    • Generator Name: Your Lab/PI.

2. Waste Stream Selection

  • Preferred: High-Temperature Incineration .[1] This is the only method that guarantees the destruction of the refractory quinoline ring and the nitro group.

  • Waste Code Assignment (RCRA - USA):

    • Since it is not P-listed or U-listed specifically, use a determination based on characteristics.[1]

    • Likely codes: D003 (Reactivity - if potentially explosive/shock sensitive, though unlikely for this specific isomer, "conservative" applies), or more commonly Toxic Organic N.O.S. [1]

    • If halogenated solvents are present in the mixture: F001/F002 .

Part 5: Emergency Response (Spill Procedures)

If a spill occurs during transfer to waste containers:

  • Evacuate & Ventilate: The nitro group can release toxic vapors if decomposing. Clear the immediate area.[2][3][5][6][7]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[8] Do NOT use combustible absorbents (sawdust) due to the nitro group's oxidizing potential.

  • Decontamination: Wash the surface with a dilute surfactant (soap/water). Avoid bleach (strong oxidizer) which could react with the amine/nitro functionalities.

Part 6: Regulatory & Compliance Reference

US EPA (RCRA) Considerations:

  • "Listed" Status: Not specifically listed under 40 CFR 261.33.

  • Generator Responsibility: Under 40 CFR 262.11, the generator must determine if the waste is hazardous.

    • Determination: Treat as Hazardous due to toxicity (SAR with 4-nitroquinoline-1-oxide) and aquatic toxicity.[1]

European Waste Catalogue (EWC):

  • Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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4-chloro-3-methyl-8-nitro-quinoline
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4-chloro-3-methyl-8-nitro-quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.